molecular formula C45H74N10O8 B12602821 L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- CAS No. 873561-40-1

L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl-

Cat. No.: B12602821
CAS No.: 873561-40-1
M. Wt: 883.1 g/mol
InChI Key: QSAQCAOYTGLNDL-DZOVEVORSA-N
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Description

L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems like Escherichia coli or yeast. The peptide is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or performic acid.

    Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino groups can be modified through acylation or alkylation reactions using reagents like acetic anhydride or iodoacetamide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution: Acetic anhydride, iodoacetamide.

Major Products

The major products formed from these reactions depend on the specific modifications. For example, oxidation of tryptophan can lead to N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- has several scientific research applications:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industrial Chemistry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Lysine, L-lysyl-L-valyl-L-isoleucyl-L-arginyl-L-prolyl-L-leucyl-L-α-aspartyl-L-glutaminyl-L-prolyl-L-seryl-L-seryl-L-phenylalanyl-L-α-aspartyl-L-alanyl-L-threonyl-L-prolyl-L-tyrosyl-L-isoleucyl-
  • L-alanyl-L-glutamine dipeptide

Uniqueness

L-Lysine, L-lysyl-L-leucyl-L-tryptophyl-L-valyl-L-isoleucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with different molecular targets and exhibit specific biological activities compared to other similar peptides.

Properties

CAS No.

873561-40-1

Molecular Formula

C45H74N10O8

Molecular Weight

883.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C45H74N10O8/c1-7-28(6)38(44(61)55-22-14-19-36(55)42(59)50-33(45(62)63)18-11-13-21-47)54-43(60)37(27(4)5)53-41(58)35(24-29-25-49-32-17-9-8-15-30(29)32)52-40(57)34(23-26(2)3)51-39(56)31(48)16-10-12-20-46/h8-9,15,17,25-28,31,33-38,49H,7,10-14,16,18-24,46-48H2,1-6H3,(H,50,59)(H,51,56)(H,52,57)(H,53,58)(H,54,60)(H,62,63)/t28-,31-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

QSAQCAOYTGLNDL-DZOVEVORSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

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